2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide
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Overview
Description
2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6Cl2N2O4S It is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide typically involves the nitration of 2,4-dichlorobenzenesulfonamide followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the benzene ring. The methylation step involves the reaction of the nitrated compound with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,4-Dichloro-N-methyl-6-aminobenzenesulfonamide.
Oxidation Reactions: The major product is 2,4-Dichloro-N-methyl-6-nitrobenzenesulfonic acid.
Scientific Research Applications
2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrobenzenesulfonamide: Lacks the N-methyl group but shares similar chemical properties.
2,4-Dichloro-N-methylbenzenesulfonamide: Lacks the nitro group but has similar structural features.
2,4-Dichloro-6-methylbenzenesulfonamide: Lacks the nitro group and has a methyl group instead of the N-methyl group.
Uniqueness
2,4-dichloro-N-methyl-6-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-methyl-6-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O4S/c1-10-16(14,15)7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKAISKXGMJCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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